molecular formula C14H8N2Se B14306672 3,3'-Selanyldibenzonitrile CAS No. 113560-94-4

3,3'-Selanyldibenzonitrile

Cat. No.: B14306672
CAS No.: 113560-94-4
M. Wt: 283.20 g/mol
InChI Key: WWCWDFCXUHARGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Selanyldibenzonitrile: is an organic compound that features a selenium atom bridging two benzonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Selanyldibenzonitrile typically involves the reaction of benzonitrile with selenium reagents. One common method is the reaction of benzonitrile with selenium dioxide (SeO2) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods: Industrial production of 3,3’-Selanyldibenzonitrile may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,3’-Selanyldibenzonitrile can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The benzonitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

Chemistry: 3,3’-Selanyldibenzonitrile is used as a precursor in the synthesis of more complex organoselenium compounds. It serves as a building block in the development of new materials with unique electronic and optical properties.

Biology: In biological research, 3,3’-Selanyldibenzonitrile is studied for its potential antioxidant properties. Selenium-containing compounds are known to exhibit biological activity, and this compound is no exception.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of drugs that target oxidative stress-related diseases.

Industry: In the industrial sector, 3,3’-Selanyldibenzonitrile is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of high-performance polymers and electronic materials.

Mechanism of Action

The mechanism of action of 3,3’-Selanyldibenzonitrile involves its ability to interact with biological molecules through its selenium atom. Selenium can form selenoenzymes that play a crucial role in reducing oxidative stress by neutralizing reactive oxygen species (ROS). The compound may also interact with specific molecular targets, such as proteins and nucleic acids, modulating their function and activity.

Comparison with Similar Compounds

    Benzonitrile: A simpler compound with a single benzonitrile group.

    3,3’-Diselenyldibenzonitrile: A related compound with two selenium atoms.

    Diphenyl diselenide: Another selenium-containing compound with different structural features.

Uniqueness: 3,3’-Selanyldibenzonitrile is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

CAS No.

113560-94-4

Molecular Formula

C14H8N2Se

Molecular Weight

283.20 g/mol

IUPAC Name

3-(3-cyanophenyl)selanylbenzonitrile

InChI

InChI=1S/C14H8N2Se/c15-9-11-3-1-5-13(7-11)17-14-6-2-4-12(8-14)10-16/h1-8H

InChI Key

WWCWDFCXUHARGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[Se]C2=CC=CC(=C2)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.